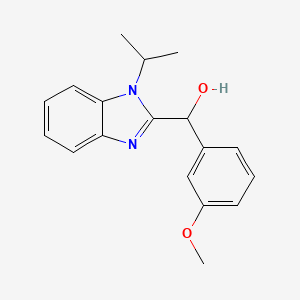![molecular formula C11H12ClN7O4 B11518064 4-amino-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11518064.png)
4-amino-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-AMINO-N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-N’-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-AMINO-N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-N’-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the amino group: This step involves the nitration of the aromatic ring followed by reduction to introduce the amino group.
Attachment of the chloronitrophenyl group: This is typically done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-AMINO-N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-N’-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine, while substitution reactions could introduce various functional groups at the chloro or nitro positions.
Scientific Research Applications
(Z)-4-AMINO-N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-N’-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of (Z)-4-AMINO-N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-N’-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are critical for the biological activity of the compound. The exact pathways and interactions would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2,5-oxadiazole derivatives: These compounds share the oxadiazole ring structure and may have similar chemical properties and reactivity.
Chloronitroaniline derivatives: These compounds contain the chloronitrophenyl group and can undergo similar substitution reactions.
Uniqueness
What sets (Z)-4-AMINO-N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-N’-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C11H12ClN7O4 |
|---|---|
Molecular Weight |
341.71 g/mol |
IUPAC Name |
4-amino-N'-[2-(2-chloro-4-nitroanilino)ethyl]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C11H12ClN7O4/c12-7-5-6(19(21)22)1-2-8(7)14-3-4-15-11(16-20)9-10(13)18-23-17-9/h1-2,5,14,20H,3-4H2,(H2,13,18)(H,15,16) |
InChI Key |
KAZNLVCHZBPZOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCN=C(C2=NON=C2N)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1E)-3-[(4-methylphenyl)amino]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]thiophene-3-carboxamide](/img/structure/B11517985.png)
![7-(3-methoxyphenyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11517992.png)
![[(4-ethylphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]propanedinitrile](/img/structure/B11517998.png)
![3,4,5-triethoxy-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11518000.png)
![4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11518005.png)
![N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11518010.png)
![4-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazole](/img/structure/B11518012.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11518017.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B11518020.png)

![2-[(E)-(2-{4-[(2,3-dimethylphenyl)amino]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11518039.png)
![N-(3-Nitrodibenzo[b,f]oxepin-1-yl)cyclohexanecarboxamide](/img/structure/B11518041.png)
![2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(4,6-dimethylnicotinonitrile)](/img/structure/B11518048.png)
![4,4,5,5,5-Pentafluoropentyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B11518051.png)
